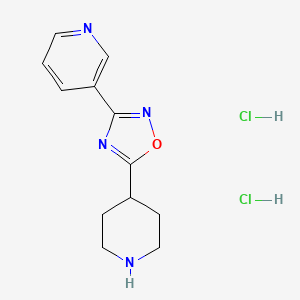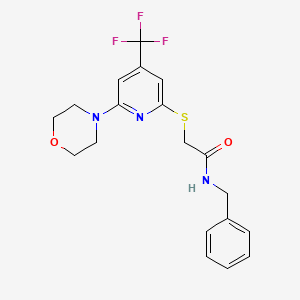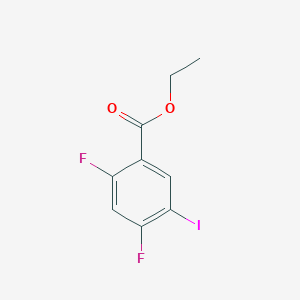![molecular formula C18H16ClF3N2O4 B1407104 methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate CAS No. 1638621-94-9](/img/structure/B1407104.png)
methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
Übersicht
Beschreibung
Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate is a synthetic compound with significant applications in medicinal and chemical research. It contains a trifluoromethyl group and a pyridine ring, both of which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate involves multiple steps:
Starting from commercially available 3-chloro-5-(trifluoromethyl)pyridine, undergoes nucleophilic substitution with 4-hydroxyphenylacetic acid to form the intermediate.
The intermediate undergoes esterification with methanol in the presence of a strong acid catalyst.
Finally, the compound is acylated with acetamidopropanoic acid using conventional peptide coupling reagents.
Industrial Production Methods: Large-scale production typically follows a similar synthetic route with optimization of reaction conditions to enhance yield and purity. This often includes the use of advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the phenolic ring, forming quinones and other oxidized products.
Reduction: Reduction can occur at the chloro and trifluoromethyl groups, potentially altering its electronic properties.
Substitution: Electrophilic aromatic substitution reactions can be performed on the pyridine and phenyl rings.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and various metal oxides.
Reduction: Typical reagents are lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: Chlorinating agents like thionyl chloride, and brominating agents like N-bromosuccinimide.
Major Products:
Oxidation Products: Quinones and hydroxy derivatives.
Reduction Products: Reduced analogs with altered electronic properties.
Substitution Products: Halogenated derivatives with different reactivity profiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Utilized as an intermediate in the synthesis of various complex organic molecules. Biology: Investigated for its interactions with biological macromolecules, influencing biochemical pathways. Medicine: Explored for potential therapeutic applications due to its ability to modulate specific molecular targets. Industry: Used in the development of new materials and chemical processes due to its unique reactivity and stability.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or allosteric sites, leading to modulation of biological activities. The trifluoromethyl and pyridine groups enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate shares similarities with compounds like fluorinated pyridines and trifluoromethyl-substituted aromatics.
Other analogs include those with different halogens or substitutions on the phenyl ring.
Uniqueness:
The combination of trifluoromethyl, pyridine, and acetamidopropanoate moieties in a single molecule imparts unique chemical and biological properties, distinguishing it from other compounds.
Its ability to undergo various chemical reactions while maintaining stability under different conditions highlights its versatility in research and industrial applications.
That's a brief overview
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-10(25)24-15(17(26)27-2)7-11-3-5-13(6-4-11)28-16-14(19)8-12(9-23-16)18(20,21)22/h3-6,8-9,15H,7H2,1-2H3,(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWSKWRQFBEES-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)
![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)

![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)

![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)
![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)


![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)

![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)
